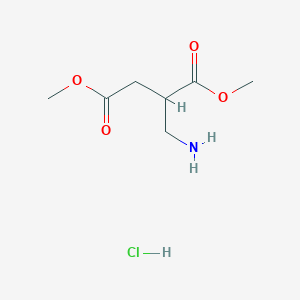
Dimethyl 2-(aminomethyl)succinate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMAMSA hydrochloride is a small molecule that has been shown to have promising anti-cancer properties. It was first synthesized in the 1960s and has since been studied for its potential use in cancer treatment. DMAMSA hydrochloride is structurally similar to methotrexate, a commonly used chemotherapy drug, but has been shown to have less toxicity and greater selectivity for cancer cells.
作用機序
The mechanism of action of DMAMSA hydrochloride is not fully understood, but it is thought to work by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme for the synthesis of DNA and RNA, and is often overexpressed in cancer cells. By inhibiting DHFR, DMAMSA hydrochloride can prevent cancer cells from dividing and proliferating.
生化学的および生理学的効果
DMAMSA hydrochloride has been shown to have low toxicity in animal models, with no significant adverse effects observed at therapeutic doses. However, some studies have reported mild gastrointestinal toxicity and hematological toxicity at higher doses.
実験室実験の利点と制限
DMAMSA hydrochloride has several advantages for lab experiments, including its low toxicity and high selectivity for cancer cells. However, its synthesis can be challenging, and it may not be suitable for all types of cancer.
将来の方向性
Future research on DMAMSA hydrochloride could focus on optimizing its synthesis method, improving its selectivity for cancer cells, and exploring its potential use in combination with other cancer treatments. Additionally, more studies are needed to fully understand the mechanism of action of DMAMSA hydrochloride and its potential long-term effects on human health.
In conclusion, DMAMSA hydrochloride is a promising compound for cancer treatment that has been studied for several decades. Its low toxicity and high selectivity for cancer cells make it an attractive candidate for further research, and future studies could lead to the development of new and effective cancer treatments.
合成法
DMAMSA hydrochloride can be synthesized using a variety of methods, including the reaction of dimethylmalonate with formaldehyde and ammonia in the presence of a catalyst. Other methods include the reaction of dimethylmalonate with formaldehyde and ammonium acetate, or the reaction of dimethylmalonate with formaldehyde and ammonium chloride.
科学的研究の応用
DMAMSA hydrochloride has been studied for its potential use in cancer treatment. In vitro studies have shown that DMAMSA hydrochloride is cytotoxic to a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have shown that DMAMSA hydrochloride can inhibit tumor growth in animal models of cancer.
特性
CAS番号 |
108303-97-5 |
|---|---|
製品名 |
Dimethyl 2-(aminomethyl)succinate hydrochloride |
分子式 |
C7H14ClNO4 |
分子量 |
211.64 g/mol |
IUPAC名 |
dimethyl 2-(aminomethyl)butanedioate;hydrochloride |
InChI |
InChI=1S/C7H13NO4.ClH/c1-11-6(9)3-5(4-8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H |
InChIキー |
QMRQNFOFJCTLDM-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(CN)C(=O)OC.Cl |
正規SMILES |
COC(=O)CC(CN)C(=O)OC.Cl |
同義語 |
Butanedioic acid, (aminomethyl)-, dimethyl ester, hydrochloride (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



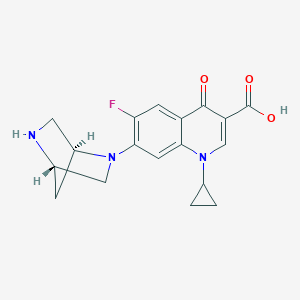
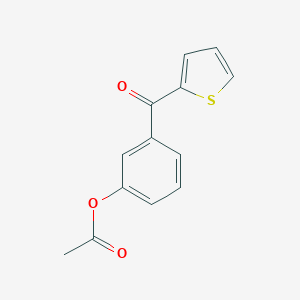
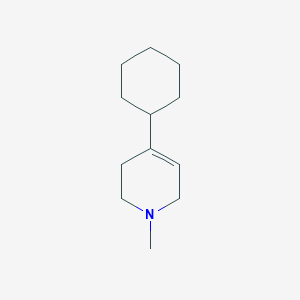
![2-[(2-Chloro-7-methylpurin-6-yl)amino]ethanol](/img/structure/B20530.png)
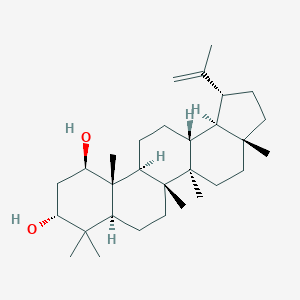
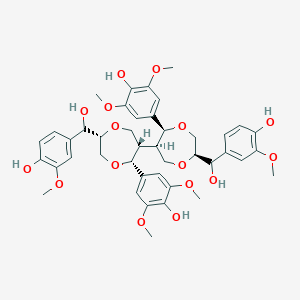
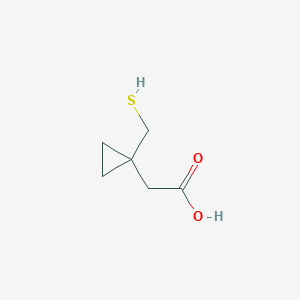
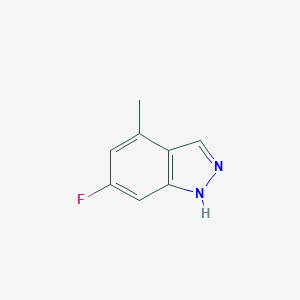
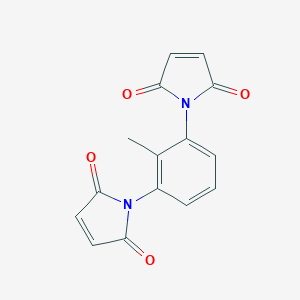
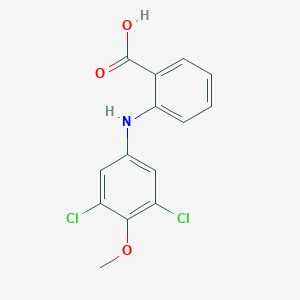
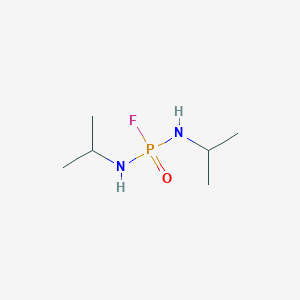
![2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile](/img/structure/B20555.png)
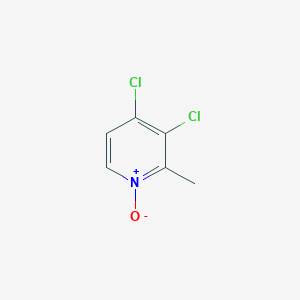
![5-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20559.png)